11H-Pyrido[2,1-b]quinazolin-11-one, 2-nitro-
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Overview
Description
11H-Pyrido[2,1-b]quinazolin-11-one, 2-nitro- is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by a fused ring system consisting of a pyridine ring and a quinazoline ring, with a nitro group attached at the second position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Pyrido[2,1-b]quinazolin-11-one, 2-nitro- typically involves the condensation of 2-chlorobenzoic acid with 2-aminopyridine derivatives. This reaction is often carried out in the presence of a solvent such as N,N-dimethylformamide (DMF) and under ultrasound irradiation to improve yield and reduce reaction time . The reaction conditions may vary, but common reagents include potassium tert-butoxide (KtOBu) and 2-fluorobenzonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of ultrasound irradiation and environmentally benign solvents, are likely to be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
11H-Pyrido[2,1-b]quinazolin-11-one, 2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) for reduction reactions. For substitution reactions, reagents like sodium hydride (NaH) and various electrophiles can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 11H-Pyrido[2,1-b]quinazolin-11-one, 2-amino-.
Scientific Research Applications
11H-Pyrido[2,1-b]quinazolin-11-one, 2-nitro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives have shown promise in anti-inflammatory, antimicrobial, and antioxidant activities.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 11H-Pyrido[2,1-b]quinazolin-11-one, 2-nitro- involves its interaction with molecular targets such as efflux pumps in bacterial cells. By inhibiting these pumps, the compound can increase the intracellular concentration of antibiotics, thereby enhancing their efficacy . The exact molecular pathways involved in its action are still under investigation.
Comparison with Similar Compounds
Similar Compounds
11H-Pyrido[2,1-b]quinazolin-11-one: The parent compound without the nitro group.
6,7,8,9-Tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one: A derivative with additional hydrogen atoms in the ring system.
2-Amino-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one: A derivative with an amino group instead of a nitro group.
Uniqueness
The presence of the nitro group at the second position in 11H-Pyrido[2,1-b]quinazolin-11-one, 2-nitro- imparts unique chemical properties, such as increased reactivity towards reduction and substitution reactions. This makes it a valuable intermediate for the synthesis of various biologically active compounds.
Properties
CAS No. |
37447-20-4 |
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Molecular Formula |
C12H7N3O3 |
Molecular Weight |
241.20 g/mol |
IUPAC Name |
2-nitropyrido[2,1-b]quinazolin-11-one |
InChI |
InChI=1S/C12H7N3O3/c16-12-9-7-8(15(17)18)4-5-10(9)13-11-3-1-2-6-14(11)12/h1-7H |
InChI Key |
ZTZFQBQMPPNXLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2C=C1 |
Origin of Product |
United States |
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